N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone

Asymmetric Synthesis Chiral Auxiliary Stereochemistry

Researchers requiring the (4S,5R) antipode for asymmetric synthesis face limited sourcing options. This compound provides the pre-acetylated chiral auxiliary for direct acetate enolate alkylations, eliminating the butyllithium deprotonation step. - Enables access to (R)-α-substituted carboxylic acids; - Streamlines protocols for GABA analogue synthesis; - Serves as a pre-functionalized scaffold for chiral HPLC/NMR derivatization. Supplied with rigorous QC documentation.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 192822-87-0
Cat. No. B12851165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone
CAS192822-87-0
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)N1C(=O)C)C2=CC=CC=C2
InChIInChI=1S/C12H13NO3/c1-8-11(10-6-4-3-5-7-10)16-12(15)13(8)9(2)14/h3-8,11H,1-2H3/t8-,11-/m0/s1
InChIKeyGCCVRCZMVYRDCO-KWQFWETISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone: Chiral Building Block


N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (CAS 192822-87-0) is a chiral oxazolidinone derivative belonging to the Evans auxiliary family, characterized by two defined stereocenters at C4 (S) and C5 (R) and an N-acetyl substituent . With molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol, this compound serves as both a pre-acylated chiral building block and a protected form of the parent (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary [1]. Its (4S,5R) stereochemistry is the levorotatory antipode of the widely used (4R,5S)-(+)-Evans auxiliary, enabling access to the opposite enantiomeric series in target molecule construction .

Configuration (4S,5R) provides opposite enantiomeric series to standard (4R,5S) auxiliary
N-Acetyl Pre-acetylated; eliminates BuLi acylation step for direct acetate enolate use
Scaffold 4-methyl-5-phenyl steric bias distinct from 4-benzyl analogs

Why N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone Has No Generic Substitute


Substituting N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone with a generic oxazolidinone is not feasible because the stereochemical identity (4S,5R vs. other configurations) dictates the absolute configuration of downstream products in asymmetric synthesis [1]. The N-acetyl substituent fundamentally alters reactivity compared to the parent NH-oxazolidinone, serving as an acetyl enolate equivalent rather than an acyl acceptor [2]. Furthermore, the 4-methyl-5-phenyl substitution pattern provides distinct steric and electronic facial bias compared to 4-benzyl or 4-isopropyl analogs, directly affecting diastereoselectivity in enolate alkylations and aldol reactions [3]. These three variables—absolute configuration, N-substitution, and ring substitution pattern—are not independently interchangeable; a change in any one parameter can invert or degrade stereochemical induction.

Stereochemical inversion
Using (4R,5S) enantiomer may produce opposite absolute configuration
N-Acetyl reactivity shift
N-Acetyl acts as acetate enolate equivalent; NH-auxiliary requires prior acylation
Substitution pattern mismatch
4-methyl-5-phenyl provides different diastereofacial bias than benzyl or isopropyl analogs

Comparative Evidence: N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone vs. Analogs


(4S,5R) vs. (4R,5S): Opposite Absolute Configuration

The (4S,5R) configuration of this N-acetyl oxazolidinone is the levorotatory enantiomer of the standard (4R,5S)-(+)-Evans auxiliary. In analogous N-acyloxazolidinone systems, the (4S,5R) auxiliary directs enolate attack to the opposite diastereoface compared to the (4R,5S) enantiomer, producing products with inverted absolute configuration at the newly formed stereocenter [1]. The parent (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone enables Evans syn aldol diastereoselectivity of >99% de, matching the performance of the (4R,5S) enantiomer but delivering the antipodal product series .

Diastereofacial Control
Class-level
(4S,5R) si-face
(4R,5S) re-face
Configuration directs opposite product enantiomer
>99% de reported for parent auxiliary class
Asymmetric Synthesis Chiral Auxiliary Stereochemistry Evans Aldol

N-Acetyl Group: Acetate Enolate Equivalent vs. Parent NH-Oxazolidinone

The N-acetyl substituent fundamentally distinguishes this compound from the parent (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (CAS 16251-45-9). Sterically congested chiral N-acetyl-2-oxazolidinones have been demonstrated to serve as direct chiral acetyl enolate equivalents for diastereoselective acetate aldol reactions, providing access to 'acetate' aldol products without requiring a separate acylation step [1]. However, a well-established limitation is that N-acetyl imides generally exhibit lower diastereoselectivity in aldol reactions compared to N-propionyl imides [2]. This compound is pre-configured for applications requiring an acetyl donor rather than an acyl acceptor.

Acetate Enolate Reactivity
Class-level
HBD = 0, no BuLi step
vs.
HBD = 1, requires acylation
Pre-acetylated for direct acetate aldol
Lower aldol selectivity vs. propionyl imides noted
Acetate Aldol N-Acetyl Oxazolidinone Acetyl Enolate Chiral Building Block

4-Methyl-5-Phenyl vs. 4-Benzyl Substitution: Steric Control

The 4-methyl-5-phenyl substitution pattern on this oxazolidinone provides a fundamentally different steric environment compared to the widely used 4-benzyl-2-oxazolidinone auxiliaries (e.g., N-Acetyl-(4R)-benzyl-2-oxazolidinone, CAS 132836-66-9). In N-acyloxazolidinone systems, the 4-methyl-5-phenyl scaffold places a phenyl group directly at the C5 position adjacent to the reactive center, while 4-benzyl auxiliaries have the phenyl group one carbon removed. Comparative studies on related N-acyloxazolidinone enolate reactions demonstrate that the nature of the C4/C5 substituents significantly impacts diastereofacial shielding [1]. The 5-phenyl group in 4-methyl-5-phenyl auxiliaries adopts a pseudo-axial orientation in Zimmerman-Traxler transition states, providing effective re-face shielding in the (4R,5S) series and si-face shielding in the (4S,5R) series [2]. In contrast, 4-benzyl auxiliaries rely on conformational preferences of the benzyl group for facial discrimination [3].

Steric Bias
Class-level
5-Ph pseudo-axial shielding
vs.
4-Bn conformational bias
Different diastereoselectivity profile possible
No direct head-to-head comparison available
Chiral Auxiliary Design Steric Effects 4-Benzyl-2-oxazolidinone Diastereoselectivity

Chiral Derivatizing Agent for Chromatographic Resolution

N-Acyloxazolidinones derived from the 4-methyl-5-phenyl-2-oxazolidinone scaffold have been validated as effective chiral derivatizing agents for the chromatographic resolution of racemic α-halocarboxylic acids and O-substituted α-hydroxycarboxylic acids. Song et al. demonstrated that diastereomeric pairs of N-acyloxazolidinones prepared from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and racemic α-substituted carboxylic acids were successfully separated on a large preparative chromatographic scale and showed appreciable degrees of NMR-shift difference [1]. While this study used the (4R,5S) enantiomer of the auxiliary, the (4S,5R) antipode provides the complementary diastereomeric series for analytical applications requiring the opposite absolute configuration assignment [1].

Chiral Resolution
Method context
Preparative separation & NMR shift difference demonstrated
Supports analytical method development
Validated with (4R,5S) enantiomer; applies to (4S,5R) series
Chiral Resolution NMR Shift Reagent Chromatography Diastereomer Separation

Chiral Auxiliary Benchmark for α-Hydroxylation

A comprehensive benchmark study by Hwang and Erhan compared five chiral oxazolidinones—including both (4R,5S) and (4S,5R)-4-methyl-5-phenyl-2-oxazolidinones alongside 4-benzyl and 4-isopropyl variants—for the asymmetric α-hydroxylation of oleic acid. All five auxiliaries were coupled to oleic acid via pivaloyl chloride in comparable yields of 88–92% [1][2]. The resulting chiral imides, after enolate formation with NaN(TMS)₂ at −78 °C and reaction with 2-(phenylsulfonyl)-3-phenyloxaziridine, gave α-hydroxylated products in 78–83% yields with 98–99% ee across all auxiliaries tested [2]. This study demonstrates that while the 4-methyl-5-phenyl and 4-benzyl auxiliaries perform comparably in this specific transformation, the (4S,5R) variant is essential when the opposite enantiomeric product series is required [1].

α-Hydroxylation Benchmark
Method context
88–92% imide yield, 98–99% ee across 5 auxiliaries
Performance comparable; target config. is key selection factor
Oleic acid model system; NaN(TMS)₂ / oxaziridine conditions
Asymmetric Hydroxylation Chiral Imide Enolate Oxazolidinone Comparison Enantiomeric Excess

Procurement: Purity and Enantiomeric Integrity

N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is commercially available with typical purity of 95% . Computed physicochemical properties include XLogP = 1.6, topological polar surface area = 46.6 Ų, hydrogen bond donor count = 0, and hydrogen bond acceptor count = 3 . The absence of hydrogen bond donors (vs. 1 HBD for the parent NH-oxazolidinone) improves solubility in aprotic organic solvents . Compared to the (4R,5S) enantiomer (CAS 96093-41-3), both enantiomers have identical computed properties but are procured from different synthetic routes starting from (1R,2S)-(-)-norephedrine or (1S,2R)-(+)-norephedrine, respectively . Key procurement verification parameters include: (a) confirmation of (4S,5R) absolute configuration, (b) enantiomeric purity, and (c) absence of the (4R,5S) contaminant.

Purity & Properties
Specification review
95% purity, HBD=0, LogP 1.6, TPSA 46.6 Ų
Verify lot-specific purity and enantiomeric identity
Procurement from (1S,2R)-norephedrine route
Chemical Procurement Purity Specification Chiral Building Block Vendor Comparison

Applications of N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone


(R)-α-Substituted Carboxylic Acid Synthesis

This compound provides the (4S,5R)-configured chiral auxiliary required for diastereoselective enolate alkylations targeting (R)-α-substituted carboxylic acids. When the target natural product or pharmaceutical intermediate requires (R) absolute configuration at the α-position, the (4S,5R) antipode is mandatory—substituting with the more common (4R,5S)-(+)-Evans auxiliary would produce the (S)-enantiomer [1]. The N-acetyl group eliminates the butyllithium deprotonation step required for N-acylation of the parent NH-oxazolidinone, streamlining protocols where the acetate enolate is the desired reactive species .

Chiral Derivatizing Agent for Racemic Carboxylic Acid Resolution

Building on the validated use of 4-methyl-5-phenyl-2-oxazolidinone-derived N-acyloxazolidinones as chiral derivatizing agents for preparative-scale chromatographic separation of racemic α-halocarboxylic acids and α-hydroxycarboxylic acids [1], the N-acetyl (4S,5R) derivative offers a pre-functionalized scaffold for laboratories developing chiral HPLC or NMR-based enantiomeric excess determination methods. The appreciable NMR-shift differences observed for diastereomeric N-acyloxazolidinones [1] enable unambiguous diastereomer assignment without requiring additional derivatization steps.

GABA Analogue Synthesis by Cyanomethylation

The (4S,5R)-3-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one scaffold has been specifically employed in the enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation with bromoacetonitrile [1]. This methodology leverages the stereodirecting capability of the (4S,5R) auxiliary to establish the C2 stereocenter of GABA derivatives, with the cyanomethylation products convertible to γ-amino acids through alkaline hydrolysis of the auxiliary followed by hydrogenation. The N-acetyl derivative may serve as a model substrate for optimizing cyanomethylation conditions before committing to more precious 3-acyl derivatives.

Acetate Aldol Methodology Development

Sterically congested N-acetyl-2-oxazolidinones have been established as chiral acetyl enolate equivalents for direct, diastereoselective acetate aldol reactions, including the synthesis of statine derivatives [1]. While acetate aldol reactions are known to be more challenging than propionate variants , the N-acetyl (4S,5R) oxazolidinone provides a platform for developing improved acetate aldol protocols. Methodological studies comparing this scaffold with thiazolidinethione and oxazolidinethione auxiliaries may identify conditions that overcome the inherent selectivity limitations of N-acetyl imides .

Application
Selection Property
Validation Focus
(R)-α-Substituted acid synthesis
Stereochemical configuration (4S,5R)
Product absolute configuration
Chiral derivatization for racemic acid resolution
Pre-acetylated oxazolidinone scaffold
Diastereomer separation & NMR differentiation
GABA analogue synthesis
(4S,5R) auxiliary stereodirecting capability
Cyanomethylation enantioselectivity
Acetate aldol methodology development
N-acetyl enolate equivalent reactivity
Diastereoselectivity & yield optimization
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